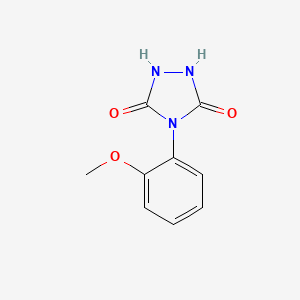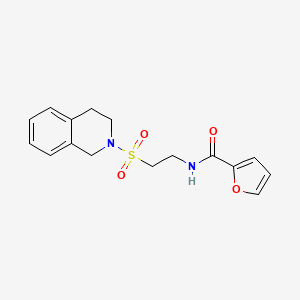
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Morphology
The purine fused-ring skeleton of similar compounds exhibits a planar conformation, with substituents such as the morpholine ring adopting specific conformations, for instance, a chair conformation. Such molecular arrangements are critical in understanding the intermolecular interactions, including hydrogen bonding, that contribute to the compound's stability and reactivity. Statistical disorder in hydroxy groups and the significance of O-H...N intramolecular hydrogen bonds in determining the conformation of amino-hydroxyalkyl substituents are highlighted in studies, suggesting avenues for chemical modifications to alter physical and chemical properties for specific applications (Karczmarzyk et al., 1995).
Enantioselective Synthesis
Research into the enantioselective synthesis of γ-butyrolactones from ephedrine-derived morpholine dione showcases the potential for creating optically active compounds. This application is crucial for the development of pharmaceuticals where the activity can significantly vary between enantiomers. The synthesis process includes a one-pot alkylation/allylation protocol, indicating the compound's utility in complex organic synthesis procedures that aim for high stereoselectivity (Pansare et al., 2002).
Polymerization Catalysts
The role of morpholine-2,5-dione derivatives in ring-opening polymerization, as explored through various metal catalysts, underscores the importance of these compounds in creating polymers with specific characteristics. This application is particularly relevant in material science, where the properties of polymers, such as mechanical strength, thermal stability, and biodegradability, can be fine-tuned for specific uses. Studies illustrate how certain morpholine dione derivatives do not readily undergo polymerization with common metal catalysts, suggesting specificity in catalyst selection for optimal polymer formation (Chisholm et al., 2006).
Synthesis of Poly(ester amide)s
The enzymatic ring-opening polymerization of cyclic depsipeptides derived from morpholine dione variants represents a novel route to poly(ester amide)s. This approach highlights the biocatalytic potential for synthesizing polymers, offering environmentally friendly alternatives to conventional chemical catalysis. The process enables the production of polydepsipeptides with distinct terminal functional groups, showcasing the compound's utility in synthesizing biodegradable and biocompatible materials for medical and environmental applications (Feng et al., 2000).
特性
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-4-15-6-5-7-17(12-15)32-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-8-10-31-11-9-26/h5-7,12,16,28H,4,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLQSQPQRRKVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

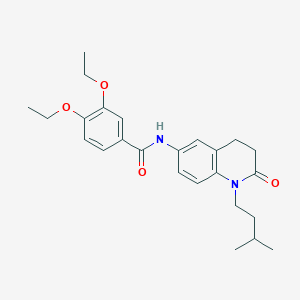
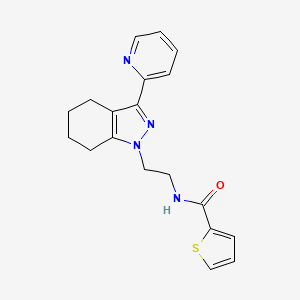




![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)
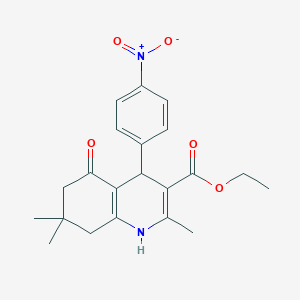
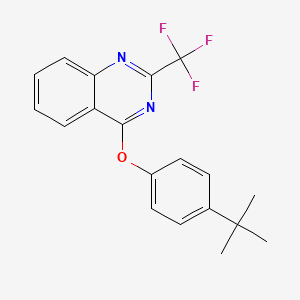

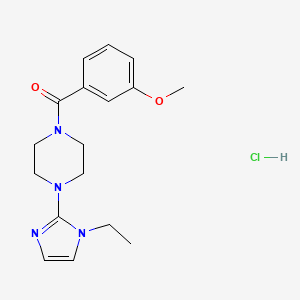
![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)
